molecular formula C13H11NO4S2 B414681 [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1261158-91-1

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No. B414681
CAS RN: 1261158-91-1
M. Wt: 309.4g/mol
InChI Key: IFEXFWPCHBOSRU-POHAHGRESA-N
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Description

This compound, also known as [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, has a molecular formula of C13H11NO4S2. It has an average mass of 309.361 Da and a monoisotopic mass of 309.012939 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 527.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C. It has an enthalpy of vaporization of 84.4±3.0 kJ/mol and a flash point of 272.6±32.9 °C. Its index of refraction is 1.713, and it has a molar refractivity of 79.3±0.4 cm3. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Antifungal Activity

Some derivatives of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids, including the compound , have been explored for their potential as antifungal compounds. A study by Doležel et al. (2009) found that while most compounds did not exhibit significant activity, certain derivatives strongly inhibited the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).

Aldose and Aldehyde Reductase Inhibition

This compound has been studied for its inhibitory effects on aldose reductase (AR) and aldehyde reductase (ALR), enzymes involved in diabetic complications. Bacha et al. (2020) synthesized derivatives that showed inhibition of these enzymes, with potential implications for managing diabetic complications (Bacha et al., 2020).

Antimicrobial Properties

The antimicrobial potential of [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid derivatives has been explored. Krátký et al. (2017) found that derivatives of this compound exhibited significant activity against mycobacteria, including Mycobacterium tuberculosis, and other bacterial and fungal species (Krátký et al., 2017).

Protein Kinase DYRK1A Inhibition

Compounds related to this compound have been synthesized for their potential as inhibitors of protein kinase DYRK1A, a target for neurological or oncological disorders. Bourahla et al. (2021) identified derivatives as potent inhibitors of DYRK1A, suggesting potential therapeutic applications in neurological and cancer treatments (Bourahla et al., 2021).

properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-18-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(19)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEXFWPCHBOSRU-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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